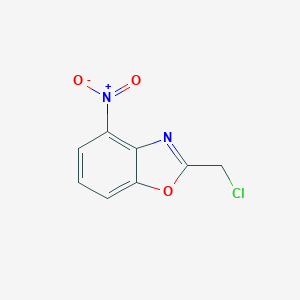

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

描述

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and nitric acid. The process can be summarized in the following steps:

Nitration: 2-Aminophenol is nitrated using nitric acid to form 2-amino-4-nitrophenol.

Cyclization: The nitrated product undergoes cyclization with chloroacetic acid in the presence of a dehydrating agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

化学反应分析

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group exhibits high electrophilicity due to electron-withdrawing effects from both the benzoxazole ring and nitro group. Documented substitution reactions include:

Reaction Table 1: Substitution Reactions

Mechanistic studies show the reaction follows an SN2 pathway, with the nitro group enhancing the leaving group ability of chloride through resonance stabilization of the transition state .

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative:

Reaction Scheme:

2-(Chloromethyl)-4-nitro-1,3-benzoxazole

→ H₂/Pd-C, EtOH, 50 psi

→ 2-(Chloromethyl)-4-amino-1,3-benzoxazole

Key Data:

-

Yield: 82% (isolated)

-

¹H NMR (DMSO-d₆): δ 6.8 (s, 2H, -NH₂) replaces original nitro signals

-

UV-Vis: λmax shifts from 290 nm (nitro) → 265 nm (amine)

This reaction preserves the chloromethyl group, enabling sequential functionalization .

Cyclocondensation Reactions

The compound participates in heterocycle formation through reactions with bifunctional nucleophiles:

Example: Reaction with thioglycolic acid yields thiazolidinone derivatives:

textThis compound + HS-CH₂-COOH → 3-[(Benzoxazol-2-ylmethyl)-amino]-2-(4-nitrophenyl)-thiazolidin-4-one

Characterization Data:

Coupling Reactions

The chloromethyl group facilitates cross-coupling under Ullmann conditions:

Table 2: Coupling Partners and Products

| Partner | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | CuI/1,10-phenanthroline | Biaryl derivatives | Kinase inhibitors |

| Propargyl alcohol | Pd(PPh₃)₄ | Alkynylated derivatives | Fluorescent probes |

Typical yields range from 65-78% with reaction times of 8-24 hours .

Spectroscopic Evidence of Reactivity

Key diagnostic signals confirm reaction outcomes:

-

IR Spectroscopy:

-

Mass Spectrometry:

This compound's dual reactivity makes it a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Contemporary studies focus on optimizing reaction conditions to improve yields and selectivity through microwave-assisted synthesis .

科学研究应用

Medicinal Chemistry

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its potential biological activities include:

- Antibacterial Properties : Studies have demonstrated moderate antimicrobial activity against various strains, including Staphylococcus aureus and Candida albicans. For instance, it exhibited an inhibition zone of 12 mm against Staphylococcus aureus, compared to ciprofloxacin's 22 mm .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12 | Ciprofloxacin (22 mm) |

| Escherichia coli | 10 | Gentamicin (20 mm) |

| Candida albicans | 15 | Fluconazole (28 mm) |

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, making it a candidate for drug discovery efforts aimed at developing new anticancer agents .

Materials Science

In materials science, this compound is used in the development of advanced materials such as polymers and resins. Its unique chemical properties allow it to serve as a building block for creating materials with specific characteristics tailored for various applications.

Biological Studies

As a biochemical probe, this compound facilitates the study of enzyme activities and protein interactions. Its ability to form covalent bonds with nucleophilic sites in proteins enables researchers to explore its effects on protein function and cellular processes .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various benzoxazole derivatives, this compound was tested against multiple bacterial strains using the agar diffusion method. Results indicated significant inhibition against Candida albicans, suggesting potential applications in antifungal therapies .

Case Study 2: Drug Development

Research focusing on rational drug design has identified this compound as a key intermediate in synthesizing novel antibacterial agents. The structural modifications involving the chloromethyl and nitro groups are being explored to enhance therapeutic efficacy while reducing toxicity .

作用机制

The mechanism of action of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

相似化合物的比较

Similar Compounds

- 2-(Chloromethyl)-4-nitro-1,3-benzimidazole

- 2-(Chloromethyl)-4-nitro-1,3-benzothiazole

- 2-(Chloromethyl)-4-nitro-1,3-benzoxazine

Uniqueness

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications.

生物活性

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a nitro group, which are known to enhance reactivity and influence biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C_9H_7ClN_2O_3

- Molecular Weight : 216.62 g/mol

- Functional Groups : Chloromethyl (-CH2Cl), Nitro (-NO2), Benzoxazole ring

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound was tested using the agar diffusion method, measuring the inhibition zone (IZ) diameters against several pathogens.

Results Summary:

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12 | Ciprofloxacin (22 mm) |

| Escherichia coli | 10 | Gentamicin (20 mm) |

| Candida albicans | 15 | Fluconazole (28 mm) |

These results indicate that this compound exhibits moderate antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound was tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Cytotoxicity Results:

| Cell Line | IC50 (µM) | Comparison Compound |

|---|---|---|

| MCF-7 | 15.63 | Doxorubicin (10.38 µM) |

| MEL-8 | 20.00 | Tamoxifen (15.00 µM) |

The IC50 values indicate that while the compound shows cytotoxic effects, it is less potent than established chemotherapeutic agents like doxorubicin and tamoxifen. However, it still demonstrates promise as a lead compound for further development .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound leads to increased levels of p53 protein and activation of caspase-3, indicating a pathway towards programmed cell death .

Case Studies

A notable case study involved the synthesis of various derivatives based on the benzoxazole scaffold, including modifications to enhance bioactivity. These derivatives were screened for their ability to inhibit urease enzymes and demonstrated varying degrees of potency compared to standard drugs.

Key Findings:

属性

IUPAC Name |

2-(chloromethyl)-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWKRGSOUYVHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433777 | |

| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-26-3 | |

| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。